molecular formula C11H13ClFN B11738100 1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine

1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine

Cat. No.: B11738100
M. Wt: 213.68 g/mol
InChI Key: LNIMLUCTRFUEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine is an organic compound that belongs to the class of cyclobutanes It features a cyclobutane ring substituted with a 4-chloro-3-fluorophenyl group and a methanamine group

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-fluorobenzyl chloride with cyclobutanone in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine can be compared with similar compounds such as:

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

[1-(4-chloro-3-fluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13ClFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

LNIMLUCTRFUEDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.